molecular formula C7H7NO2 B3352848 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde CAS No. 51110-65-7

1-Methyl-1H-pyrrole-3,4-dicarbaldehyde

Cat. No.: B3352848
CAS No.: 51110-65-7
M. Wt: 137.14 g/mol
InChI Key: OPELNJPERQQCQZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-3,4-dicarbaldehyde ( 51361-98-9) is a heterocyclic building block of interest in organic synthesis and medicinal chemistry. As a dicarbaldehyde, it offers two formyl functional groups that serve as versatile handles for further chemical transformation, making it a potential precursor for constructing more complex molecular architectures . Aldehyde-substituted pyrrole derivatives, in general, are key intermediates in synthesizing various biologically active molecules and pharmaceuticals . For instance, similar compounds like 1-methylpyrrole-2-carboxaldehyde are well-documented in scientific literature , and pyrrole-3,4-dicarbaldehyde derivatives have been used in cyclization reactions to form fused heterocyclic systems . Researchers value these scaffolds for developing compounds with potential therapeutic applications. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals with a comprehensive understanding of material safety.

Properties

IUPAC Name

1-methylpyrrole-3,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-2-6(4-9)7(3-8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPELNJPERQQCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506836
Record name 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51110-65-7
Record name 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde under controlled conditions to introduce the aldehyde groups at the desired positions . Another method involves the alkylation of pyrrole derivatives followed by oxidation to form the dicarbaldehyde structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diols.

    Substitution: Various substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s reactivity is influenced by the electron-donating methyl group, which enhances its electrophilic properties .

Comparison with Similar Compounds

(DPD)

  • Structure : Differs by additional methyl groups at the 2- and 5-positions.
  • Applications: Widely used as a precolumn derivatization reagent for HPLC/UV detection of amino acids. Reacts with primary amines under mild conditions (10 minutes at ambient temperature) to form stable derivatives, enhancing UV absorption .
  • Advantages Over Target Compound : The electron-donating methyl groups may stabilize the intermediate Schiff base, improving reaction efficiency.

2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde

  • Structure : Substituted with a phenylsulfonyl group at the 1-position.
  • Crystallography: The pyrrole and benzene rings form a dihedral angle of 88.7°, creating a non-planar structure that influences molecular packing via C–H···O hydrogen bonds .

2,5-Diazido-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde

  • Structure : Features azido groups at the 2- and 5-positions and a 4-methylphenyl substituent.
  • Properties : Lower melting point (48–50°C) compared to sulfonyl or methyl derivatives, likely due to reduced crystallinity from bulky azido groups. Used as a precursor for carbazole synthesis via click chemistry .

Reactivity and Stability

Compound Key Reactivity Stability Considerations
1-Methyl-1H-pyrrole-3,4-dicarbaldehyde Expected to undergo nucleophilic addition at aldehyde groups. Aldehydes prone to oxidation; methyl group may sterically hinder reactions.
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde Rapid derivatization with amino acids; methyl groups enhance steric protection of intermediates . Higher thermal stability due to additional methyl substituents.
2,5-Dichloro-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde Chlorine atoms enable electrophilic aromatic substitution; used in heterocycle synthesis . Chlorine substituents may increase oxidative stability.

Physical and Spectral Properties

Compound Melting Point (°C) IR Spectral Features (cm⁻¹) NMR Shifts (δ, ppm)
This compound Not reported Expected peaks: ~2858 (C=O), ~1660 (C=N) Aldehyde protons: ~9.70
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde Not reported 2858 (C=O), 1660 (C=N), 1448 (ArC=C) Aldehyde protons: 9.70
2,5-Diazido-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde 48–50 3329–3139 (N–H), 2858 (C=O), 1245 (C–N) Aldehyde: 9.70; aromatic: 7.49–7.0

Q & A

Q. What are the standard synthetic methods for preparing 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde derivatives?

Derivatives are synthesized via Vilsmeier-Haak formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, 2,5-dichloro derivatives are prepared by reacting succinimide intermediates with Vilsmeier reagent at 5–10°C, followed by quenching and recrystallization . Post-synthesis characterization employs IR spectroscopy (aldehyde C=O stretch ~2845 cm⁻¹), ¹H NMR (CHO protons at δ ~9.6 ppm), and elemental analysis (e.g., C: 54.64%, H: 3.79% for di-azido derivatives) .

Q. How is this compound applied in analytical chemistry?

It acts as a pre-column derivatization reagent in HPLC for amino acid detection. The aldehyde groups react with primary amines under mild conditions (ambient temperature, 2 minutes) to form UV-active Schiff bases, enabling quantification at 254 nm .

Advanced Research Questions

Q. How can derivatization efficiency be optimized for HPLC applications?

Key parameters include:

  • Reagent concentration : A 2.5:1 molar ratio (reagent:analyte) ensures excess derivatizing agent .
  • Temperature : Reactions proceed efficiently at 25°C but may require heating (≤40°C) for sterically hindered amines .
  • Time : Kinetic studies show completion within 2 minutes; prolonged incubation risks hydrolysis of Schiff bases .

Q. How to address contradictions in reported melting points or spectral data across derivatives?

Discrepancies (e.g., 48–50°C for di-azido vs. 310°C for di-amino derivatives) may arise from:

  • Polymorphism : Differential scanning calorimetry (DSC) identifies phase transitions.
  • Impurities : Purification via column chromatography (silica gel, ethanol/hexane) improves homogeneity.
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) reduce melting points by disrupting crystal packing .

Q. What crystallographic methods validate molecular structures of derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX suites (SHELXL for refinement) confirms geometry. For example, the phenylsulfonyl derivative exhibits a planar pyrrole ring (dihedral angle <5° to aldehyde groups) and S=O bond lengths of 1.43 Å, consistent with sulfonyl groups . Data deposition in CIF format enables peer validation .

Q. How to resolve side reactions during nucleophilic substitutions in synthesis?

Competing reactions (e.g., over-alkylation) are mitigated by:

  • Controlled stoichiometry : Sodium sulfide (3 mmol) and ethyl bromide (2 mmol) limit polysubstitution .
  • Low-temperature addition : Gradual reagent addition at 0–5°C suppresses exothermic side pathways .
  • Real-time monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress .

Methodological Considerations

  • Structural ambiguity : For ambiguous NMR signals (e.g., overlapping -NH₂ and -CHO peaks), use 2D techniques like HSQC or COSY .
  • HPLC validation : Calibrate with internal standards (e.g., norleucine) and validate via spike-recovery tests (recovery: 95–105%) .
  • Crystallographic refinement : Apply Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O) influencing packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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